2-Methoxy-5-(pentafluorosulfur)aniline
CAS No.: 1211587-84-6
Cat. No.: VC2856582
Molecular Formula: C7H8F5NOS
Molecular Weight: 249.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211587-84-6 |
---|---|
Molecular Formula | C7H8F5NOS |
Molecular Weight | 249.2 g/mol |
IUPAC Name | 2-methoxy-5-(pentafluoro-λ6-sulfanyl)aniline |
Standard InChI | InChI=1S/C7H8F5NOS/c1-14-7-3-2-5(4-6(7)13)15(8,9,10,11)12/h2-4H,13H2,1H3 |
Standard InChI Key | WLURTVOYVCVDAC-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)N |
Canonical SMILES | COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)N |
Introduction
Parameter | Value |
---|---|
Chemical Name | 2-Methoxy-5-(pentafluorosulfur)aniline |
IUPAC Name | 2-methoxy-5-(pentafluoro-lambda^6^-sulfanyl)aniline |
CAS Registry Number | 1211587-84-6 |
Molecular Formula | C₇H₈F₅NOS |
Molecular Weight | 249.2 g/mol |
InChI Key | WLURTVOYVCVDAC-UHFFFAOYSA-N |
This compound belongs to the broader class of organofluorine compounds, which are known for their unique properties primarily attributed to the high electronegativity of fluorine atoms .
Physical and Chemical Properties
2-Methoxy-5-(pentafluorosulfur)aniline exhibits distinctive physical and chemical properties that are largely influenced by its structural components, particularly the pentafluorosulfur group.
Structural Features
The molecule consists of a benzene ring with three functional groups:
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An amino (-NH₂) group at position 1
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A methoxy (-OCH₃) group at position 2
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A pentafluorosulfur (-SF₅) group at position 5
This arrangement creates a compound with unique electronic distribution and chemical reactivity. The pentafluorosulfur group, with its high electronegativity, significantly influences the electron density distribution across the molecule.
Physical Properties
While comprehensive physical data for this specific compound is limited in the available literature, several properties can be inferred based on its structure and related compounds:
Synthesis Methods
The synthesis of 2-Methoxy-5-(pentafluorosulfur)aniline typically involves several key steps and specific reaction conditions to achieve the desired product with high purity.
General Synthetic Approach
The synthesis generally begins with 2-methoxyaniline (o-anisidine) which undergoes reaction with a pentafluorosulfurating agent under controlled conditions. Solvents commonly employed in the process include dimethylformamide and ethyl acetate, which are used for purification processes. Drying agents such as sodium sulfate are typically utilized to remove moisture from organic layers during the synthesis process.
Purification Techniques
The synthesis often yields the desired product through various purification techniques, which may include:
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Column chromatography (using silica gel as the stationary phase)
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Recrystallization
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Extraction and washing procedures
These purification steps are crucial for obtaining the compound with high purity (typically ≥95%) as required for research applications .
Chemical Reactions and Applications
2-Methoxy-5-(pentafluorosulfur)aniline exhibits a range of chemical reactivity patterns and has potential applications in various fields of chemistry and pharmaceutical research.
Chemical Reactivity
The compound can undergo several types of chemical reactions, primarily influenced by its functional groups:
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Amino Group Reactions: Can participate in diazotization, condensation reactions, and acylation
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Oxidation Reactions: Can be achieved using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones
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Reduction Reactions: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives
Applications in Research and Development
The compound has shown potential in several application areas:
Pharmaceutical Research
The incorporation of the SF₅ group into aniline derivatives has shown promising results in drug design. Compounds containing the pentafluorosulfur group have been investigated for potential pharmaceutical applications due to their unique electronic properties and metabolic stability .
Materials Science
Pentafluorosulfur-containing compounds have been utilized in the development of materials with unique optical and electronic properties. Research into compounds structurally related to 2-Methoxy-5-(pentafluorosulfur)aniline has revealed applications in push-pull dyes with pronounced solvatofluorochromism, indicating strong intramolecular charge transfer effects .
Building Blocks in Organic Synthesis
The compound serves as a valuable building block for the synthesis of more complex structures. Its distinct functional groups provide multiple sites for selective chemical modifications, making it useful in constructing diverse molecular architectures for various applications .
Hazard Category | Classification |
---|---|
Skin irritation | Category 2 |
Eye irritation | Category 2A |
Specific target organ toxicity - single exposure | Category 3 (Respiratory system) |
The compound bears the "Warning" signal word on its labeling .
Hazard Statements
The following hazard statements are associated with this compound:
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H315: Causes skin irritation
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H319: Causes serious eye irritation
Precautionary Measures
When handling 2-Methoxy-5-(pentafluorosulfur)aniline, the following precautionary measures should be observed:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P264: Wash skin thoroughly after handling
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P271: Use only outdoors or in a well-ventilated area
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P302+P352: IF ON SKIN: Wash with plenty of soap and water
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P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Comparison with Similar Compounds
2-Methoxy-5-(pentafluorosulfur)aniline belongs to a family of fluorinated aromatic amines. Comparing it with structurally similar compounds provides insights into how different substituents affect properties and reactivity.
Comparison Table
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|---|
2-Methoxy-5-(pentafluorosulfur)aniline | 1211587-84-6 | C₇H₈F₅NOS | 249.2 | Reference compound |
2-Methyl-5-(pentafluorosulfur)aniline | 623943-52-2 | C₇H₈F₅NS | 233.2 | Methyl instead of methoxy group |
2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 | C₈H₈F₃NO | 191.15 | Trifluoromethyl instead of pentafluorosulfur group |
2-Methoxy-5-(propan-2-yl)aniline | 67617-85-0 | C₁₀H₁₅NO | 165.23 | Isopropyl instead of pentafluorosulfur group |
2-Methoxy-5-(pentafluoro-λ6-sulfanyl)benzaldehyde | 1240256-83-0 | C₈H₇F₅O₂S | 262.20 | Aldehyde instead of amino group |
This comparison highlights how structural modifications alter the molecular weight and potentially the physical and chemical properties of these related compounds .
Functional Group Effects
The presence of different functional groups significantly affects the properties of these compounds:
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Pentafluorosulfur vs. Trifluoromethyl: While both are electron-withdrawing groups, the pentafluorosulfur group tends to impart greater lipophilicity and metabolic stability compared to the trifluoromethyl group
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Methoxy vs. Methyl: The methoxy group possesses electron-donating properties through resonance, whereas the methyl group is primarily electron-donating through induction, leading to differences in reactivity patterns
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Amino vs. Aldehyde: The amino group is typically nucleophilic, while the aldehyde group is electrophilic, resulting in distinct reaction profiles
Current Research and Future Perspectives
Research involving 2-Methoxy-5-(pentafluorosulfur)aniline and related compounds continues to evolve, with several promising directions for future investigation.
Emerging Applications
Recent studies suggest potential applications in several areas:
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Pharmaceutical Development: Incorporation into drug candidates as building blocks, particularly for compounds targeting schistosomiasis and other parasitic diseases
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Fluorescent Probes: Development of fluorescent materials with large Stokes shifts, which are valuable in bioimaging applications
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Crystal Engineering: Utilization of the pentafluorosulfur group's ability to form intermolecular C-H···F interactions for designing novel crystalline materials with specific properties
Future Research Directions
Several promising research directions could further explore the potential of this compound:
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Structure-Activity Relationship Studies: Systematic investigation of how structural modifications affect biological activity
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Synthetic Methodology Development: Creation of more efficient routes to synthesize pentafluorosulfur-containing compounds
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Materials Applications: Further exploration of optical, electronic, and mechanical properties of materials incorporating this structural motif
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Medicinal Chemistry: Expanded investigation of the compound's potential as a building block in pharmaceutical research
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